2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide
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Overview
Description
2-[4-[[4-(4-methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide is a ring assembly and a member of pyridazines.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- A study synthesized new analogs of this compound, focusing on their anticancer and antimicrobial activities. The compounds showed inhibition activity against the HCT 116 cancer cell line, indicating potential as anticancer agents (G. Kumar et al., 2019).
Green Synthesis
- Another research focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting its importance as an intermediate for the production of azo disperse dyes (Zhang Qun-feng, 2008).
Agonistic Activity in Diabetes Treatment
- A study on N-phenyl-(2-aminothiazol-4-yl)acetamides, which includes variants of the compound , showed potent agonistic activity against the β3-adrenergic receptor. This is significant for treating obesity and type 2 diabetes (T. Maruyama et al., 2012).
Antitumor Activity
- Research on 1-Phenyl-4-substituted phthalazine derivatives, which includes this compound, demonstrated good antitumor activity. Some compounds were notably effective against human esophageal cancer cells (Jingchao Xin et al., 2018).
Polymer Chemistry
- In polymer chemistry, derivatives of 4-methoxyphenylacetic acid, related to this compound, were synthesized and studied for their stereochemical configuration. This research contributes to the development of polymers with pharmacological activity (J. S. Román & A. Gallardo, 1992).
Inhibitory Activity in Antidiabetic Drugs
- A study synthesized derivatives of 2-(4-methoxyphenyl) ethyl] acetamide for evaluating their PTP1B inhibitory activity. These compounds correlated well with docking studies and showed promise in antidiabetic activity (A. Saxena et al., 2009).
Potential in COVID-19 Treatment
- In the context of COVID-19, a study evaluated 4′-acetamidechalcones, similar to the compound , for their potential interactions with protein targets in SARS-CoV-2. These compounds may inhibit the interaction of the virus with host cells (Francisco Wagner Q. Almeida-Neto et al., 2020).
Selective Antagonism of Human Adenosine A3 Receptors
- Research on derivatives of 4-(4-Methoxyphenyl)-2-aminothiazole demonstrated selective antagonism for human adenosine A3 receptors, which is significant for medical applications (K. Jung et al., 2004).
properties
Product Name |
2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide |
---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H20N4O2/c1-29-18-12-8-16(9-13-18)22-19-4-2-3-5-20(19)23(27-26-22)25-17-10-6-15(7-11-17)14-21(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) |
InChI Key |
MAECILYKCQUQAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)CC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)CC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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